1-METHYL-3-[({2-[(4-NITRO-1H-PYRAZOL-5-YL)SULFANYL]ETHYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-Methyl-3-[({2-[(4-nitro-1H-pyrazol-5-yl)thio]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 1-METHYL-3-[({2-[(4-NITRO-1H-PYRAZOL-5-YL)SULFANYL]ETHYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazole Core: The pyrazole core is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Thioether Formation: The nitro-pyrazole is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Methyl-3-[({2-[(4-nitro-1H-pyrazol-5-yl)thio]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-[({2-[(4-nitro-1H-pyrazol-5-yl)thio]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique functional groups make it a potential candidate for studying enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[({2-[(4-NITRO-1H-PYRAZOL-5-YL)SULFANYL]ETHYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioether linkage may facilitate binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 1-METHYL-3-[({2-[(4-NITRO-1H-PYRAZOL-5-YL)SULFANYL]ETHYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID include:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with a propyl group instead of the thioether linkage.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich compound with different functional groups but similar pyrazole core.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-pyrazole derivative with different substituents.
Properties
IUPAC Name |
1-methyl-3-[2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]ethylcarbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O5S/c1-16-5-6(11(19)20)8(15-16)9(18)12-2-3-23-10-7(17(21)22)4-13-14-10/h4-5H,2-3H2,1H3,(H,12,18)(H,13,14)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHVTAWDSCLNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCSC2=C(C=NN2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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